

YM-430: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-430 is a novel small molecule that exhibits a dual mechanism of action as both a β1 adrenergic receptor antagonist and a calcium channel blocker.[1] This unique pharmacological profile suggests its potential as an antianginal and antihypertensive agent. This technical guide provides a comprehensive overview of the chemical structure, and known properties of **YM-430**, based on available scientific literature. It includes a summary of its chemical and physical properties, pharmacological data, and a description of the general experimental methodologies relevant to its study. The guide also visualizes the established signaling pathways associated with its dual activities.

Chemical Structure and Properties

YM-430 is a 1,4-dihydropyridine derivative. Its chemical identity and core properties are summarized in the tables below.

Chemical Identification



Identifier	Value	
IUPAC Name	3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate	
CAS Number	153192-22-4	
Synonyms	YM-15430, YM-154301	

Physicochemical Properties

Property	Value
Molecular Formula	C29H35N3O8
Molecular Weight	553.61 g/mol
Exact Mass	553.2424

Pharmacological Properties

YM-430 is characterized by its dual antagonism of $\beta 1$ adrenergic receptors and L-type calcium channels. This combination of activities contributes to its potential therapeutic effects in cardiovascular diseases.

Mechanism of Action

As a $\beta1$ adrenergic receptor antagonist, **YM-430** competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to $\beta1$ receptors, which are predominantly found in cardiac tissue. This action leads to a reduction in heart rate and myocardial contractility.

As a calcium channel blocker, **YM-430** inhibits the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes by blocking L-type voltage-gated calcium channels. This results in vasodilation and a further decrease in cardiac contractility.

Pharmacological Data



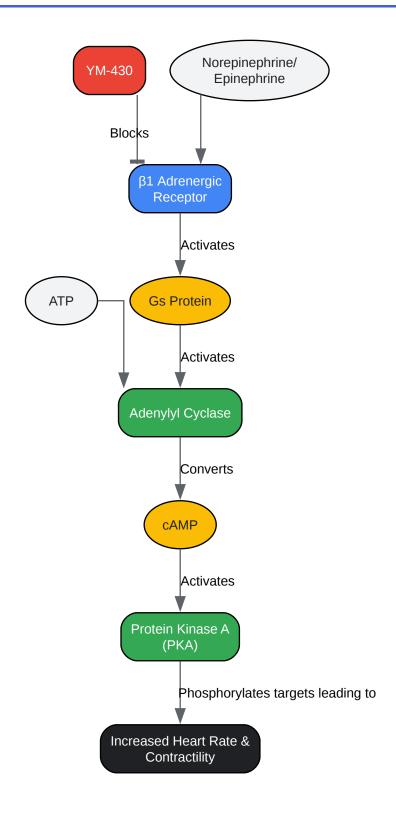
The following table summarizes the available quantitative pharmacological data for YM-430.

Assay	Species	Effect	IC50
3,4-Diaminopyridine- induced rhythmic contractions	Not Specified	Inhibition	59.2 nM
Arginine vasopressin- induced ST-segment depression	Rat (anesthetized)	Inhibition	36.6 mg/kg (p.o.)

Signaling Pathways

The dual mechanism of action of **YM-430** involves two distinct signaling pathways. The following diagrams illustrate the generally accepted pathways for $\beta 1$ adrenergic receptor antagonism and L-type calcium channel blockade.

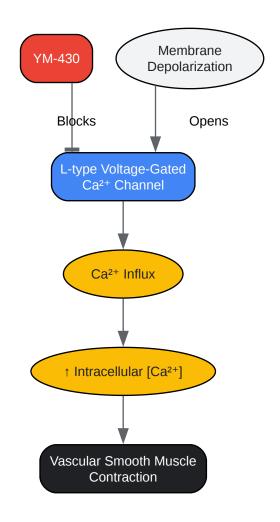




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Diagram 1: β1 Adrenergic Receptor Antagonism Pathway.





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Diagram 2: L-type Calcium Channel Blockade Pathway.

Experimental Protocols

Detailed experimental protocols for **YM-430** are not extensively available in the public domain. The following sections describe general methodologies for key experiments relevant to the characterization of a dual β1 adrenergic receptor and calcium channel antagonist.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of **YM-430** for the $\beta 1$ adrenergic receptor and the L-type calcium channel.

General Protocol (Radioligand Binding):

Membrane Preparation:



- Isolate cell membranes from tissues or cultured cells expressing the target receptor (e.g., rat heart ventricles for β1 receptors, or a cell line overexpressing the L-type calcium channel).
- Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

Binding Assay:

- In a multi-well plate, combine the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]CGP-12177 for β1 receptors, or [³H]nitrendipine for L-type calcium channels).
- Add increasing concentrations of YM-430 (the competitor ligand).
- Incubate the mixture to allow binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters to remove unbound radioligand.

Data Analysis:

- Quantify the radioactivity on the filters using a scintillation counter.
- Plot the percentage of specific binding against the concentration of YM-430.
- Calculate the IC50 value (the concentration of YM-430 that inhibits 50% of the specific radioligand binding).
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Cardiovascular Studies

Objective: To evaluate the effects of **YM-430** on cardiovascular parameters in an animal model.

General Protocol (Anesthetized Rat Model):



· Animal Preparation:

- Anesthetize a rat with an appropriate anesthetic agent.
- Cannulate the trachea for artificial ventilation.
- Insert a catheter into a carotid artery to monitor blood pressure and into a jugular vein for drug administration.
- Place ECG electrodes to record heart rate and rhythm.
- Drug Administration and Monitoring:
 - Administer YM-430 intravenously or orally at various doses.
 - Continuously record blood pressure, heart rate, and ECG throughout the experiment.
 - In some protocols, a specific physiological challenge may be introduced (e.g., administration of a vasoconstrictor like arginine vasopressin) to assess the protective effects of YM-430.

Data Analysis:

- Analyze the recorded data to determine the dose-dependent effects of YM-430 on mean arterial pressure, heart rate, and any changes in the ECG waveform (e.g., ST-segment).
- Calculate relevant parameters such as the dose required to produce a certain percentage of inhibition of a challenged response.

Synthesis

The specific synthesis of **YM-430** is not detailed in publicly available literature. However, it belongs to the 1,4-dihydropyridine class of compounds, which are typically synthesized via the Hantzsch dihydropyridine synthesis. This is a multi-component reaction that generally involves the condensation of an aldehyde, two equivalents of a β -ketoester, and ammonia or an ammonium salt.



Conclusion

YM-430 is a promising pharmacological agent with a dual mechanism of action that targets both $\beta1$ adrenergic receptors and L-type calcium channels. The available data indicates its potential utility in the management of cardiovascular conditions such as angina and hypertension. Further in-depth studies are required to fully elucidate its pharmacological profile, including detailed binding kinetics, pharmacokinetic and pharmacodynamic properties, and to establish its safety and efficacy in preclinical and clinical settings. This technical guide provides a foundational understanding of YM-430 based on the current scientific literature.

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References

- 1. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [YM-430: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616335#ym-430-chemical-structure-and-properties]

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